(S)-2-(5-Fluoro-2-methylphenyl)piperidine, with the CAS Number 2060050-93-1, is a chiral compound belonging to the class of piperidine derivatives. This compound features a piperidine ring substituted with a fluorinated aromatic group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances lipophilicity and can improve the compound’s bioavailability in pharmaceutical applications.
(S)-2-(5-Fluoro-2-methylphenyl)piperidine is classified under organic compounds, specifically as a piperidine derivative. It is synthesized through various organic reactions that involve starting materials such as 5-fluoro-2-methylaniline. The compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis of (S)-2-(5-Fluoro-2-methylphenyl)piperidine generally involves several steps:
The methods employed often include palladium or rhodium-catalyzed hydrogenation, which allows for selective reduction while minimizing side reactions. Additionally, one-pot reactions that combine multiple synthetic steps have gained popularity for their efficiency and cost-effectiveness .
The molecular formula for (S)-2-(5-Fluoro-2-methylphenyl)piperidine is with a molecular weight of approximately 193.26 g/mol. The structural representation includes a piperidine ring bonded to a 5-fluoro-2-methylphenyl group.
The stereochemistry of the compound is crucial; it exists as an enantiomer due to the chiral center at the piperidine nitrogen, influencing its biological interactions significantly.
(S)-2-(5-Fluoro-2-methylphenyl)piperidine can participate in various chemical reactions:
The mechanism by which (S)-2-(5-Fluoro-2-methylphenyl)piperidine exerts its biological effects is not fully elucidated but is believed to involve interactions with specific receptors in biological systems. For instance, compounds in this class may act on neurotransmitter systems, potentially influencing pathways related to cognition and mood regulation.
Research indicates that modifications on the piperidine ring or phenyl substituents can significantly alter binding affinities and pharmacological profiles .
(S)-2-(5-Fluoro-2-methylphenyl)piperidine has garnered attention in medicinal chemistry for its potential applications:
Chiral piperidine derivatives have undergone transformative evolution in neuropsychopharmacology, driven by increasing recognition of enantioselective bioactivity. Early non-selective piperidines like meperidine (analgesic, 1939) lacked stereochemical optimization, resulting in side effects that limited therapeutic utility. The 1990s marked a pivotal shift with NK₁ receptor antagonist development, exemplified by vestipitant [(S)-2-(4-fluoro-2-methylphenyl)piperidine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide]. Rigorous structure-activity studies demonstrated that the (S)-piperidine configuration conferred 50-fold greater NK₁ affinity versus (R)-counterparts, establishing a paradigm for chiral optimization [1].
Table 1: Evolution of Chiral Piperidines in CNS Drug Development
| Compound (Year) | Key Structural Features | Pharmacological Target | Therapeutic Significance |
|---|---|---|---|
| Meperidine (1939) | Non-chiral 4-phenylpiperidine | µ-opioid receptor | First synthetic opioid analgesic |
| Haloperidol (1958) | Chiral butanol-linked piperidine (racemic) | Dopamine D₂ receptor | Antipsychotic with extrapyramidal effects |
| Vestipitant (2009) | (S)-2-(4-Fluoro-2-methylphenyl)piperidine core | NK₁ receptor antagonist | Anti-emetic/anxiolytic candidate (Phase III) |
| LPH-5 (2024) | (S)-2,5-Dimethoxyphenylpiperidine | 5-HT₂A agonist | Psychedelic-inspired antidepressant lead |
| D5 MAO-B Inhibitor (2022) | Chiral fluoropyrrolidine | MAO-B inhibitor | Anti-Parkinsonian agent |
Recent advances exploit piperidine chirality for CNS precision targeting:
The pharmacophore of (S)-2-(5-fluoro-2-methylphenyl)piperidine integrates three strategically critical elements:
Fluorine’s Electronic Effects:
Methyl Group’s Conformational Control:
Piperidine Scaffold Versatility:
Table 2: Substituent Effects on Piperidine Bioactivity
| Substituent Pattern | 5-HT₂AR EC₅₀ (nM) | D₂R Kᵢ (nM) | MAO-B IC₅₀ (µM) | Key Structural Consequences |
|---|---|---|---|---|
| 2-(2,5-Dimethoxyphenyl) | 69 (S) / 370 (R) | 420 (S) | >10 | Methoxy groups enable H-bonding |
| 2-(4-Bromo-2-methylphenyl) | 3.0 | 210 | 0.45 | Bromine enhances hydrophobic enclosure |
| 2-(5-Fluoro-2-methylphenyl) | 15.1 | 86 | 0.12 | Fluorine optimizes electronics & lipophilicity |
| 2-(2,5-Dimethylphenyl) | 210 | 310 | 1.9 | Methyls lack electronic modulation |
| 2-(5-Trifluoromethylphenyl) | 7.7 | 95 | 0.08 | CF₃ boosts potency but reduces selectivity |
The (S)-enantiomer of 2-(5-fluoro-2-methylphenyl)piperidine demonstrates superior pharmacological properties across multiple receptor systems, validating targeted enantiomer development:
Stereochemical Basis of Selectivity:
Functional Outcomes of Chirality:
Table 3: Enantiomeric Differentiation in Receptor Pharmacology
| Target Receptor | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Selectivity Index (S/R) | Structural Basis |
|---|---|---|---|---|
| 5-HT₂AR | EC₅₀ = 15.1 nM (full agonist) | EC₅₀ = 1,200 nM (partial) | 79.5 | Optimal fluorophenyl orientation to subpocket |
| D₂R | Kᵢ = 86 nM (antagonist) | Kᵢ = 1,450 nM | 16.9 | H-bond between F and Ser193 |
| 5-HT₂CR | IC₅₀ = 640 nM (antagonist) | EC₅₀ = 1,900 nM (agonist) | Functional switch | Steric clash with Leu209 in (R)-form |
| MAO-B | IC₅₀ = 0.019 µM | IC₅₀ = 0.87 µM | 45.8 | Enhanced FAD cofactor stacking |
Therapeutic Implications:The consistent pharmacological superiority of the (S)-enantiomer underpins its development for:
Table 4: Key Chiral Piperidine Derivatives in Clinical Development
| Compound Name | Structure | Pharmacological Profile | Development Status |
|---|---|---|---|
| Vestipitant | (S)-2-(4-Fluoro-2-methylphenyl)piperidine carboxamide | NK₁ antagonist (Kᵢ = 0.1 nM) | Phase III (anxiety) |
| LPH-5 | (S)-2-(2,5-Dimethoxyphenyl)piperidine | 5-HT₂AR agonist (EC₅₀ = 69 nM) | Preclinical |
| D5 MAO-B Inh | (S)-3-Fluoro-4-arylpiperidine | MAO-B inhibitor (IC₅₀ = 19 nM) | Lead optimization |
| SLV313 | (S)-1-(2,3-Dihydrobenzo[1,4]dioxin-5-yl)piperazine | D₂ antagonist/5-HT₁A agonist | Phase II (schizophrenia) |
Concluding Perspectives
(S)-2-(5-Fluoro-2-methylphenyl)piperidine exemplifies modern medicinal chemistry’s convergence of stereochemical control, rational substituent deployment, and receptor biophysics. Its evolution from non-selective piperidine scaffolds to precision-targeted therapeutics underscores the indispensability of enantiopure design in neuropharmacology. Future research will likely exploit cryo-EM structures of (S)-enantiomer-bound receptor complexes to further refine this versatile chemotype.
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: